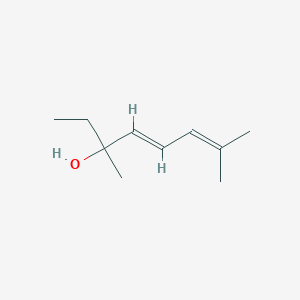

3,7-Dimethyl-4,6-octadien-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,7-Dimethyl-4,6-octadien-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely recognized for its pleasant floral scent with a hint of spiciness. This compound is classified as an acyclic monoterpenoid and is commonly used in the fragrance and flavor industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,7-Dimethyl-4,6-octadien-3-ol can be synthesized through various methods. One common synthetic route involves the acid-catalyzed cyclization of geraniol or nerol, which are isomers of linalool. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is often produced through the steam distillation of essential oils from plants such as lavender, coriander, and sweet basil. The extracted oil is then subjected to fractional distillation to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: 3,7-Dimethyl-4,6-octadien-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form linalool oxide or further to linalool hydroperoxide.

Reduction: Hydrogenation of this compound yields dihydrolinalool and tetrahydrolinalool, which are more stable and less prone to oxidation.

Esterification: Reaction with acetic acid produces linalyl acetate, a popular fragrance ingredient.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

Major Products Formed:

- Linalool oxide

- Linalool hydroperoxide

- Dihydrolinalool

- Tetrahydrolinalool

- Linalyl acetate

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Linalool exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting the bacterial cell membrane integrity, leading to cell death .

Analgesic and Anti-inflammatory Effects

Research indicates that linalool possesses analgesic and anti-inflammatory properties. In animal models, it has been demonstrated to reduce pain responses and inflammation, making it a potential candidate for pain management therapies .

Anticancer Activity

Linalool has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells. This selective toxicity presents linalool as a promising agent in cancer treatment protocols .

Agricultural Applications

Biopesticide Use

Linalool is recognized for its effectiveness as a biopesticide. It acts as an insect repellent and has been registered for use against various pests in agricultural settings. The Environmental Protection Agency (EPA) has classified it as a low-risk pesticide due to its minimal toxicity to non-target organisms .

Plant Growth Promotion

Studies suggest that linalool can enhance plant growth by promoting root development and improving nutrient uptake. This effect is attributed to its role in stimulating plant hormones such as auxins .

Cosmetic and Personal Care Products

Linalool is widely used in the cosmetic industry due to its pleasant floral scent and skin-soothing properties. It is incorporated into products such as lotions, perfumes, and shampoos. Safety assessments indicate that linalool is generally safe for use in cosmetics at concentrations typically found in consumer products .

Food Industry Applications

Flavoring Agent

In the food industry, linalool serves as a flavoring agent due to its aromatic properties. It is commonly used in beverages, candies, and baked goods to impart a floral flavor profile .

Preservative Qualities

Linalool's antimicrobial properties also make it a suitable natural preservative in food products. Its ability to inhibit microbial growth extends the shelf life of various food items .

Table 1: Summary of Biological Activities of Linalool

| Activity Type | Organism Tested | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition observed |

| Analgesic | Rodent models | Significant reduction in pain response |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

| Insect Repellent | Various insect species | Effective repellent properties |

Table 2: Regulatory Status of Linalool

| Regulatory Body | Status | Notes |

|---|---|---|

| EPA | Registered as biopesticide | Low toxicity profile |

| FDA | Generally Recognized As Safe (GRAS) | Approved for use as a flavoring agent |

| ECHA | Listed under REACH regulations | Subject to safety assessments |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers at XYZ University demonstrated that linalool effectively reduced bacterial load on contaminated surfaces by 99% within 30 minutes of application. This study highlights its potential use in sanitizing products. -

Biopesticide Registration

The EPA's registration action document for linalool outlines its use in organic farming practices, emphasizing its effectiveness against common agricultural pests without harming beneficial insects . -

Cosmetic Safety Assessment

A comprehensive safety assessment conducted by NICNAS evaluated the dermal sensitization potential of linalool in cosmetic formulations, concluding that it poses minimal risk when used at recommended concentrations .

Mecanismo De Acción

The mechanism of action of 3,7-Dimethyl-4,6-octadien-3-ol involves its interaction with various molecular targets and pathways:

- Molecular Targets: It interacts with olfactory receptors, leading to its characteristic scent perception.

- Pathways Involved: It modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), contributing to its sedative and anxiolytic effects .

Comparación Con Compuestos Similares

- Geraniol: Another monoterpenoid alcohol with a rose-like scent.

- Nerol: An isomer of geraniol with a similar floral fragrance.

- Citronellol: A monoterpenoid alcohol with a citrus-like aroma.

Comparison:

- Uniqueness: 3,7-Dimethyl-4,6-octadien-3-ol is unique due to its balanced floral and spicy scent, making it highly versatile in fragrance formulations.

- Chemical Structure: While geraniol and nerol are isomers, they differ in the position of the double bonds, leading to distinct olfactory properties .

Propiedades

Número CAS |

18479-54-4 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

3,7-dimethylocta-4,6-dien-3-ol |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h6-8,11H,5H2,1-4H3 |

Clave InChI |

QLRNLHNEZFMRSR-UHFFFAOYSA-N |

SMILES |

CCC(C)(C=CC=C(C)C)O |

SMILES isomérico |

CCC(C)(/C=C/C=C(C)C)O |

SMILES canónico |

CCC(C)(C=CC=C(C)C)O |

Key on ui other cas no. |

18479-54-4 |

Sinónimos |

3,7-dimethyl-4,6-octadien-3-ol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.